molecular formula C19H21N3O3S2 B14138267 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1236297-41-8

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B14138267
CAS No.: 1236297-41-8
M. Wt: 403.5 g/mol
InChI Key: UJOJYUFDRQVZCA-UHFFFAOYSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthothiazole moiety, a piperidine ring, and a methylsulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the piperidine ring and the methylsulfonyl group. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of naphthothiazole derivatives in various chemical environments.

Biology

In biological research, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound’s potential therapeutic applications are explored in medicine. Researchers are examining its efficacy as an anti-cancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways, leading to the modulation of biological processes such as cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in the inhibition of kinase activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
  • (-)-carvone

Uniqueness

Compared to similar compounds, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide stands out due to its unique combination of a naphthothiazole core and a piperidine ring

Properties

CAS No.

1236297-41-8

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C19H21N3O3S2/c1-21-17-14-8-4-3-7-13(14)10-11-16(17)26-19(21)20-18(23)15-9-5-6-12-22(15)27(2,24)25/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3

InChI Key

UJOJYUFDRQVZCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4CCCCN4S(=O)(=O)C

Origin of Product

United States

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